molecular formula C15H19F3N2O3S B2785361 N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 1235144-68-9

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2785361
CAS No.: 1235144-68-9
M. Wt: 364.38
InChI Key: KDVHLSHIICMXJS-UHFFFAOYSA-N
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Description

“N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide” is a synthetic organic compound that features a piperidine ring, a trifluoromethyl group, and a benzamide moiety. Compounds with such structures are often explored for their potential pharmacological properties, including their roles as enzyme inhibitors or receptor modulators.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide” typically involves multiple steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Methylsulfonyl Group: This can be achieved by reacting the piperidine derivative with a methylsulfonyl chloride in the presence of a base.

    Attachment of the Benzamide Moiety: The final step involves coupling the piperidine derivative with a benzoyl chloride derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methylsulfonyl group.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.

    Substitution: The trifluoromethyl group and the benzamide moiety may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halides or nucleophiles under acidic or basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

In biological research, it might be explored for its potential as a biochemical probe or as a lead compound in drug discovery.

Medicine

Pharmacologically, compounds with similar structures are often investigated for their potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.

Industry

Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets could include enzymes, receptors, or ion channels, and the pathways involved would be specific to the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide: can be compared to other benzamide derivatives or piperidine-containing compounds.

    N-(4-(methylsulfonyl)piperidin-1-yl)-3-(trifluoromethyl)benzamide: A similar compound with slight structural variations.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique pharmacological properties or reactivity patterns compared to other similar compounds.

Properties

IUPAC Name

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O3S/c1-24(22,23)20-7-5-11(6-8-20)10-19-14(21)12-3-2-4-13(9-12)15(16,17)18/h2-4,9,11H,5-8,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVHLSHIICMXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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